3-Bromo-5-methyl-N-(propan-2-yl)aniline
Description
3-Bromo-5-methyl-N-(propan-2-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position, and an isopropyl (propan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃BrN, with a molecular weight of 226.09 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the isopropyl group contributes to steric hindrance and lipophilicity, influencing solubility and binding interactions .
Properties
IUPAC Name |
3-bromo-5-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVFOQTWNPHMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-N-(propan-2-yl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products Formed
Substitution: Formation of substituted anilines, such as 3-hydroxy-5-methyl-N-(propan-2-yl)aniline or 3-cyano-5-methyl-N-(propan-2-yl)aniline.
Oxidation: Formation of 3-bromo-5-formyl-N-(propan-2-yl)aniline or 3-bromo-5-carboxy-N-(propan-2-yl)aniline.
Reduction: Formation of this compound from its nitro derivative.
Scientific Research Applications
3-Bromo-5-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and physicochemical properties of 3-Bromo-5-methyl-N-(propan-2-yl)aniline with analogous brominated anilines and N-alkylated derivatives:
Key Differences and Implications
Substituent Effects on Reactivity: The bromine atom in this compound facilitates electrophilic aromatic substitution (EAS) at the para position relative to the amino group, whereas the oxazole substituent in C₉H₇BrN₂O () introduces electron-withdrawing effects, redirecting reactivity . N-Isopropyl vs. N,N-Diisopropyl: The mono-isopropyl group in the target compound reduces steric hindrance compared to N,N-diisopropylaniline (), allowing for easier functionalization .
Physicochemical Properties :
- Lipophilicity : The isopropyl group in the target compound increases logP (~2.8 estimated) compared to 3-Bromo-5-methylaniline (logP ~2.1), enhancing membrane permeability .
- Melting Points : Brominated anilines generally exhibit higher melting points due to halogen-based intermolecular forces. For example, 5-Bromo-2-methylaniline () has a reported melting point of 68–70°C, while the target compound’s bulkier isopropyl group may lower crystallinity .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution using 3-bromo-5-methylaniline and isopropyl halides, analogous to the methods described for 3-bromo-N-(substituted phenyl)propanamides () . In contrast, 3-Ethynyl-N-(propan-2-yl)aniline () requires palladium-catalyzed Sonogashira coupling, reflecting the challenges of introducing alkynyl groups .
Applications :
- Pharmaceuticals : The oxazole derivative () is explored for kinase inhibition, while the target compound’s bromine and methyl groups make it a candidate for anticancer agents .
- Materials Science : The ethynyl group in C₁₁H₁₃N () enables polymerization or bioconjugation, unlike the target compound’s bromine, which is more suited for cross-coupling reactions .
Research Findings and Data
Spectroscopic Characterization
- NMR Data: Proton NMR of analogous compounds (e.g., 5-Bromo-3-methyl-2(5H)-furanone in ) shows characteristic aromatic protons at δ 6.8–7.2 ppm and isopropyl CH₃ signals at δ 1.2–1.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) of the target compound would show a molecular ion peak at m/z 226.09 (M+H⁺), consistent with bromine’s isotopic pattern .
Biological Activity
3-Bromo-5-methyl-N-(propan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 243.14 g/mol
- IUPAC Name : this compound
The presence of bromine and isopropyl groups in the structure influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may:
- Inhibit Enzyme Activity : By binding to the active sites of enzymes, it can modulate biochemical pathways.
- Alter Receptor Function : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.
These interactions can lead to diverse biological effects depending on the context in which the compound is applied.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms and efficacy against particular viruses remain to be fully elucidated.
Anticancer Potential
In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance its efficacy against specific cancer types .
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results showed that it had comparable inhibition zones against Pseudomonas aeruginosa when compared to traditional treatments, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, suggesting that higher concentrations significantly reduce cell viability. Further investigations into its mechanism revealed potential pathways involved in apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
